Cyclization Kinetics: 5-Bromopentanal vs. 6-Bromohexanal in Radical Exo-Cyclization
A direct kinetic comparison shows that the formylbutyl radical derived from 5-bromopentanal cyclizes at a rate of 8.7 × 10⁵ s⁻¹ at 80°C, while the homologous formylpentyl radical from 6-bromohexanal cyclizes at 1.0 × 10⁶ s⁻¹ [1]. This quantitative difference in rate constants (k_cycl) is a fundamental parameter for predicting reaction efficiency and designing synthetic sequences involving radical intermediates.
| Evidence Dimension | Rate constant for exo-cyclization of ω-formylalkyl radical (k_cycl) |
|---|---|
| Target Compound Data | 8.7 × 10⁵ s⁻¹ |
| Comparator Or Baseline | 6-bromohexanal: 1.0 × 10⁶ s⁻¹ |
| Quantified Difference | ~1.15-fold difference; 6-bromohexanal cyclizes approximately 15% faster |
| Conditions | 80°C, measured by competition against reaction with tributylstannane |
Why This Matters
For chemists designing radical cascade reactions, the specific rate constant for the C5 system informs reaction times, temperatures, and reagent stoichiometries, preventing failed experiments due to incorrect kinetic assumptions.
- [1] Beckwith, A. L. J.; Hay, B. P. Kinetics and Mechanism of the Exo Cyclizations of ω-Formylalkyl Radicals. J. Am. Chem. Soc. 1989, 111 (7), 2674–2681. https://doi.org/10.1021/ja00189a049. View Source
